Propan-2-yl 3-bromo-5-isopropylbenzoate
CAS No.: 2121515-29-3
Cat. No.: VC11665253
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121515-29-3 |
---|---|
Molecular Formula | C13H17BrO2 |
Molecular Weight | 285.18 g/mol |
IUPAC Name | propan-2-yl 3-bromo-5-propan-2-ylbenzoate |
Standard InChI | InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3 |
Standard InChI Key | MGHVIFBVMUWGHI-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C |
Canonical SMILES | CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Features
Propan-2-yl 3-bromo-5-isopropylbenzoate belongs to the class of benzoic acid esters, where the benzene ring is substituted with bromine at the 3-position and an isopropyl group at the 5-position. The ester functional group is formed by the reaction of 3-bromo-5-isopropylbenzoic acid with isopropyl alcohol . The compound’s IUPAC name reflects its substitution pattern and esterification, ensuring precise identification in chemical databases.
Molecular and Structural Characteristics
The molecular structure of Propan-2-yl 3-bromo-5-isopropylbenzoate is defined by the following features:
The presence of bromine introduces significant steric and electronic effects, influencing the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The isopropyl groups enhance lipophilicity, as evidenced by a calculated LogP value of 5.09, indicating high solubility in organic solvents .
Physicochemical Properties
The compound’s physical properties are critical for its handling and application in synthetic workflows. Key parameters include:
Property | Value |
---|---|
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 322.7 ± 30.0 °C at 760 mmHg |
Flash Point | 148.9 ± 24.6 °C |
Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C |
Index of Refraction | 1.521 |
These properties underscore the compound’s stability under standard laboratory conditions and its suitability for reactions requiring moderate temperatures . The low vapour pressure suggests minimal volatility, reducing inhalation hazards during handling.
Synthesis and Manufacturing
Precursor Preparation
The synthesis of Propan-2-yl 3-bromo-5-isopropylbenzoate begins with 3-bromo-5-isopropylbenzoic acid (CAS 112930-39-9), a carboxylic acid intermediate. This precursor is synthesized via bromination of 5-isopropylbenzoic acid or through directed ortho-metalation strategies .
Esterification Process
The esterification of 3-bromo-5-isopropylbenzoic acid with isopropyl alcohol typically employs acid catalysis (e.g., sulfuric acid) or activation via acyl chlorides. For instance:
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Acyl Chloride Route: The acid is treated with thionyl chloride () to form the corresponding acyl chloride, which subsequently reacts with isopropyl alcohol in the presence of a base (e.g., pyridine) to yield the ester .
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Direct Acid-Catalyzed Esterification: The acid and alcohol are refluxed with a catalytic amount of , with water removal (e.g., via Dean-Stark trap) to drive the equilibrium toward ester formation .
Optimization and Yield Enhancement
A patent describing the synthesis of 5-bromopyridine-3-formaldehyde (CN107628990B) highlights the use of tetramethylethylenediamine (TMEDA) as a stabilizer to reduce impurities . While this method pertains to a different compound, analogous strategies—such as additives to suppress side reactions—may improve the purity and yield of Propan-2-yl 3-bromo-5-isopropylbenzoate.
Applications in Organic Synthesis
Propan-2-yl 3-bromo-5-isopropylbenzoate’s bromine substituent positions it as a valuable electrophile in cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling: The bromoarene can react with boronic acids in the presence of palladium catalysts to form biaryl structures, common in drug discovery .
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Nucleophilic Aromatic Substitution: The electron-withdrawing ester group activates the ring for substitution by amines or alkoxides.
The isopropyl groups enhance solubility in nonpolar solvents, facilitating reactions in heterogeneous phases or under micellar conditions.
Future Research Directions
Despite its utility, gaps remain in the literature regarding Propan-2-yl 3-bromo-5-isopropylbenzoate’s applications. Potential areas for investigation include:
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Catalytic Asymmetric Reactions: Employing chiral catalysts to synthesize enantiomerically enriched derivatives.
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Polymer Chemistry: Incorporating the compound into monomers for flame-retardant materials, leveraging its bromine content.
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